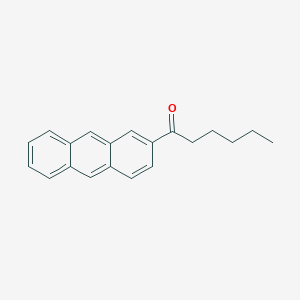

1-(Anthracen-2-YL)hexan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

62315-57-5 |

|---|---|

Molecular Formula |

C20H20O |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

1-anthracen-2-ylhexan-1-one |

InChI |

InChI=1S/C20H20O/c1-2-3-4-9-20(21)18-11-10-17-12-15-7-5-6-8-16(15)13-19(17)14-18/h5-8,10-14H,2-4,9H2,1H3 |

InChI Key |

CPJBWGMAHJHJOB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnections for 1-(Anthracen-2-yl)hexan-1-one

A primary retrosynthetic disconnection for this compound points to anthracene (B1667546) and a hexanoyl group as the key building blocks. This suggests a Friedel-Crafts acylation reaction as a direct and logical synthetic route. An alternative disconnection can be made at the C-C bond between the anthracene core and the ketone, suggesting a coupling reaction between a suitable anthracene derivative and a six-carbon acyl equivalent. This could involve a Grignard reagent derived from a haloanthracene and a hexanoyl halide or a palladium-catalyzed cross-coupling reaction.

Classical Synthetic Routes to Anthracene Ketones (e.g., Friedel-Crafts Acylation, Grignard Reactions followed by Oxidation)

Friedel-Crafts Acylation: This well-established method is a cornerstone for the synthesis of aromatic ketones. organic-chemistry.org The reaction of anthracene with hexanoyl chloride or hexanoic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a primary route to this compound. researchgate.netresearchgate.net The reaction typically proceeds via an electrophilic aromatic substitution mechanism. However, controlling the regioselectivity can be a challenge in Friedel-Crafts acylations of anthracene, as substitution can occur at the 1, 2, and 9 positions. rsc.orgresearchgate.net Reaction conditions, including the choice of solvent and temperature, play a crucial role in determining the isomeric distribution of the product. rsc.orgrsc.org For instance, using nitrobenzene (B124822) as a solvent can favor the formation of the 2-substituted product. researchgate.net Mechanochemical approaches, utilizing ball-milling, have also been explored for Friedel-Crafts acylations, offering a solvent-free and potentially more environmentally friendly alternative. nih.govbeilstein-journals.org

Grignard Reactions: An alternative classical approach involves the use of Grignard reagents. nih.govrsc.orgrsc.org This would typically involve the formation of an anthracenyl Grignard reagent, such as 2-anthracenylmagnesium bromide, from 2-bromoanthracene. Subsequent reaction of this Grignard reagent with hexanoyl chloride would yield the desired ketone. Another variation involves the reaction of an organolithium derivative of anthracene with hexanoic acid. A significant challenge with Grignard reagents is their high reactivity, which can lead to side reactions. Oxidation of a secondary alcohol, formed from the reaction of an anthracene Grignard reagent with hexanal, is another potential, albeit less direct, route.

Modern Catalytic Approaches for Carbon-Carbon Bond Formation in Anthracene Scaffolds

The limitations of classical methods, such as harsh reaction conditions and the generation of stoichiometric waste, have driven the development of more efficient and selective catalytic approaches. nih.gov

Transition Metal-Catalyzed Alkynylation and Acylation Strategies

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of complex organic molecules, including functionalized anthracenes. nih.govnih.govnih.govresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, provide powerful tools for forming C-C bonds. nih.govnih.govresearchgate.net For the synthesis of this compound, a plausible strategy would involve the coupling of a 2-anthracenylboronic acid or a 2-stannylanthracene with hexanoyl chloride under palladium catalysis. These methods often offer higher yields and functional group tolerance compared to classical routes. rsc.org

Furthermore, rhodium-catalyzed reactions have been employed for the synthesis of substituted anthracenes through oxidative coupling of arylboronic acids with alkynes. beilstein-journals.org While not a direct acylation, these methods highlight the versatility of transition metals in constructing the anthracene core, which can then be further functionalized.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and regioselectivity of the desired product. researchgate.net In the context of the Friedel-Crafts acylation of anthracene, several factors can be tuned:

| Parameter | Effect on Reaction |

| Catalyst | The choice and amount of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) significantly impact the reaction rate and can influence isomer distribution. researchgate.netnih.gov |

| Solvent | The polarity and coordinating ability of the solvent (e.g., nitrobenzene, ethylene (B1197577) chloride, carbon disulfide) can dramatically affect the regioselectivity of the acylation. researchgate.netrsc.org |

| Temperature | Higher temperatures can lead to the formation of thermodynamically more stable isomers and may also promote side reactions. rsc.org |

| Acylating Agent | The reactivity of the acylating agent (acyl chloride vs. anhydride) can influence the reaction conditions required. |

For modern catalytic methods, optimization involves screening different catalysts, ligands, bases, and solvents to achieve the highest possible yield and selectivity. The development of robust and recyclable catalysts is also a key consideration for sustainable chemical synthesis. rsc.org

Post-Synthetic Derivatization Strategies Utilizing the Ketone Moiety

The ketone functional group in this compound serves as a versatile handle for a variety of post-synthetic modifications, allowing for the creation of a diverse range of derivatives. researchgate.netnih.gov

Common derivatization reactions include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This alcohol can then be used in further reactions, such as esterification or etherification.

Oxidation: While the ketone itself is relatively stable to oxidation, the adjacent methylene (B1212753) group can potentially be functionalized under specific conditions.

Condensation Reactions: The ketone can undergo condensation reactions with various nucleophiles. For instance, reaction with hydrazines or hydroxylamines can form hydrazones or oximes, respectively. sigmaaldrich.comresearchgate.net These derivatives are often used for characterization and can also serve as intermediates for further transformations.

Wittig Reaction: The Wittig reaction allows for the conversion of the ketone into an alkene, providing a route to a wide range of vinyl-substituted anthracene derivatives.

Grignard and Organolithium Addition: Addition of Grignard or organolithium reagents to the ketone will produce tertiary alcohols, further expanding the molecular complexity.

These derivatization strategies significantly enhance the synthetic utility of this compound, making it a valuable intermediate for the synthesis of more complex molecules with potential applications in various fields of chemistry.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for the complete structural assignment of 1-(Anthracen-2-YL)hexan-1-one. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques would be utilized to unambiguously assign all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the anthracene (B1667546) ring and the aliphatic protons of the hexanoyl chain. The aromatic region would likely display a complex pattern of multiplets due to the coupling between adjacent protons on the anthracene core. The specific chemical shifts and coupling constants would be crucial for determining the substitution pattern. The aliphatic region would feature signals corresponding to the methylene (B1212753) (-CH₂-) groups and the terminal methyl (-CH₃) group of the hexanoyl chain, with their chemical shifts and multiplicities determined by their proximity to the carbonyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. Distinct signals would be expected for the carbonyl carbon, the aromatic carbons of the anthracene ring, and the aliphatic carbons of the hexanoyl chain. The chemical shift of the carbonyl carbon would be characteristic of a ketone.

2D NMR Techniques: To resolve ambiguities and confirm the connectivity of the molecule, several two-dimensional NMR experiments would be essential:

COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons, helping to trace the spin systems within the anthracene ring and the hexanoyl chain.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range correlations between protons and carbons (typically over two to three bonds), which would be critical for connecting the hexanoyl chain to the correct position (C-2) on the anthracene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of protons, which can be useful in confirming the three-dimensional structure.

A hypothetical data table for the expected ¹H and ¹³C NMR signals is presented below, based on typical chemical shift values for similar structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~198-202 |

| Anthracene Aromatic CH | ~7.5-8.5 | ~125-135 |

| Anthracene Quaternary C | - | ~130-140 |

| α-CH₂ | ~3.0-3.2 | ~38-42 |

| β-CH₂ | ~1.7-1.9 | ~24-28 |

| γ-CH₂ | ~1.3-1.5 | ~31-35 |

| δ-CH₂ | ~1.3-1.5 | ~22-26 |

| ε-CH₃ | ~0.9-1.0 | ~14 |

Fourier-Transform Infrared (FTIR) Spectroscopic Analysis for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy would be used to identify the key functional groups present in this compound. The spectrum would be characterized by specific absorption bands corresponding to the vibrational modes of its constituent bonds.

The most prominent and diagnostic peaks would be:

C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the aryl ketone carbonyl group.

C-H Stretches (Aromatic): Absorption bands above 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the anthracene ring.

C-H Stretches (Aliphatic): Absorption bands just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) would be due to the C-H stretching vibrations of the hexanoyl chain.

C=C Stretches (Aromatic): Several absorption bands in the 1450-1600 cm⁻¹ region would be characteristic of the carbon-carbon double bond stretching vibrations within the anthracene core.

C-H Bends (Aromatic): Out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region would provide information about the substitution pattern on the aromatic ring.

A summary of expected FTIR absorption bands is provided in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2960-2850 | Medium to Strong |

| Ketone C=O Stretch | 1700-1680 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |

| Aliphatic C-H Bend | 1470-1370 | Medium |

| Aromatic C-H Bend | 900-650 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopic Investigations of Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy would be employed to investigate the electronic transitions within the conjugated π-system of this compound. The spectrum is expected to be dominated by the characteristic absorption of the anthracene chromophore.

The anthracene moiety exhibits a well-defined absorption profile with multiple bands corresponding to π → π* transitions. The spectrum would likely show a series of sharp, vibronically structured bands in the UV region, typically between 250 nm and 400 nm. The presence of the hexanoyl group, particularly the carbonyl in conjugation with the aromatic system, may cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted anthracene. The carbonyl group also introduces the possibility of a weak n → π* transition, which may appear as a shoulder on the long-wavelength side of the main absorption bands.

The expected absorption maxima (λmax) would be similar to those of other 2-substituted anthracenes.

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~250-260 | High |

| π → π | ~340-380 (with vibronic fine structure) | Moderate |

| n → π* | ~390-420 | Low |

Advanced Mass Spectrometry Techniques for Precise Molecular Formula Confirmation

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), would be used to confirm the precise molecular formula of this compound (C₂₀H₂₀O).

Electron Ionization (EI) Mass Spectrometry: In an EI mass spectrum, a prominent molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound. The fragmentation pattern would provide further structural information. Key fragmentation pathways would likely involve cleavage of the bonds adjacent to the carbonyl group. A significant fragment would be the acylium ion [C₁₄H₉CO]⁺, and another prominent fragment would be the tropylium-like ion from the anthracene moiety.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition and confirmation of the molecular formula.

A table of expected major fragments in the mass spectrum is presented below.

| m/z | Proposed Fragment | Formula |

| 288 | [M]⁺ | [C₂₀H₂₀O]⁺ |

| 205 | [M - C₆H₁₁]⁺ | [C₁₅H₉O]⁺ |

| 178 | [Anthracene]⁺ | [C₁₄H₁₀]⁺ |

| 99 | [C₆H₁₁O]⁺ | [C₆H₁₁O]⁺ |

Single-Crystal X-ray Diffraction Methodologies for Solid-State Molecular Conformation and Packing Arrangements

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the definitive three-dimensional molecular structure in the solid state. This technique would yield precise information on bond lengths, bond angles, and torsion angles within the molecule.

The analysis would reveal the planarity of the anthracene ring system and the conformation of the hexanoyl side chain. It would also elucidate the intermolecular interactions, such as π-π stacking of the anthracene rings and van der Waals forces, which govern the crystal packing arrangement. This information is crucial for understanding the solid-state properties of the material.

The expected crystal system could be monoclinic or orthorhombic, which are common for such organic molecules. The unit cell parameters (a, b, c, α, β, γ) and the space group would be determined as part of the analysis.

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Bond Lengths & Angles | Precise geometric parameters of the molecule. |

| Torsion Angles | Conformation of the hexanoyl chain relative to the anthracene ring. |

| Intermolecular Interactions | Details of π-π stacking, C-H···π interactions, etc. |

| Crystal Packing | Overall arrangement of molecules in the solid state. |

Photophysical Phenomenological Investigations

Elucidation of Absorption and Emission Band Origins and Vibrational Structures

The electronic absorption and emission spectra of anthracene (B1667546) and its derivatives are characterized by transitions involving π-orbitals of the aromatic core. The absorption spectrum is primarily attributed to π → π* electronic transitions within the anthracene moiety. nih.gov For 2-substituted anthracenes, the characteristic vibronic structure of the parent anthracene is often preserved, appearing as a series of distinct bands in the near-ultraviolet region (typically between 300-400 nm). nih.govmdpi.com These bands correspond to transitions from the electronic ground state (S₀) to various vibrational levels of the first excited singlet state (S₁). The presence of the hexanoyl group at the 2-position is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted anthracene due to electronic and steric effects.

The fluorescence emission of these compounds originates from the radiative decay from the lowest vibrational level of the S₁ state back to various vibrational levels of the S₀ state. Consequently, the emission spectrum often appears as a mirror image of the absorption spectrum, displaying a similar, well-resolved vibronic structure. researchgate.net The emission for 2-substituted anthracene derivatives is typically observed in the blue region of the visible spectrum, with emission peaks that are considerably redshifted compared to pristine anthracene. nih.gov For instance, various 2-(anthracen-9-yl) derivatives exhibit emission maxima ranging from 469 to 522 nm in dichloromethane. nih.gov The hexanoyl substituent in 1-(Anthracen-2-YL)hexan-1-one likely influences the precise position and intensity of these vibronic bands.

Table 1: Representative Photophysical Data of Anthracene Derivatives in Dichloromethane

| Compound | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |

|---|---|---|---|

| Derivative 3 | 348, 368, 388 | 469 | 4990 |

| Derivative 5a | 350, 369, 389 | 471 | 4970 |

| Derivative 5b | 352, 371, 391 | 488 | 5450 |

| Derivative 5c | 352, 370, 390 | 522 | 6940 |

Data adapted from a study on 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives, which serve as examples of 2-substituted anthracenes. nih.gov

Determination Methodologies for Fluorescence Quantum Yields

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The most common and reliable method for determining the Φf of a compound is the comparative method. researchgate.net

This technique involves using a well-characterized fluorescent standard with a known quantum yield. Anthracene itself (Φf = 0.27 in ethanol) or quinine sulfate (Φf = 0.55 in sulfuric acid) are frequently used standards. mdpi.comresearchgate.net The procedure involves preparing dilute solutions of both the test compound (this compound) and the standard in the same solvent. The absorbance of these solutions is kept low (typically below 0.1) to avoid inner filter effects.

The core of the method relies on the principle that if two solutions have identical absorbance at the same excitation wavelength, they are absorbing the same number of photons. The integrated fluorescence intensities of the sample and the standard are then measured under identical experimental conditions. The quantum yield of the unknown sample (ΦX) can be calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

ΦST is the quantum yield of the standard.

GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

ηX and ηST are the refractive indices of the sample and standard solutions (which are typically assumed to be the same if the same solvent is used). researchgate.net

Time-Resolved Fluorescence Spectroscopic Studies for Excited State Lifetimes and Decay Kinetics

Time-resolved fluorescence spectroscopy is employed to measure the excited-state lifetime (τf), which is the average time a molecule spends in the excited state before returning to the ground state. This parameter provides insight into the kinetics of both radiative (fluorescence) and non-radiative decay pathways.

For anthracene derivatives, fluorescence lifetimes are typically in the nanosecond range. For example, an anthracene-guanidine derivative in non-protic solvents exhibits a fluorescence lifetime of approximately 11 ns, which is characteristic of the monomeric form. acs.org The lifetime is often measured using techniques like Time-Correlated Single Photon Counting (TCSPC). The decay of fluorescence intensity (I(t)) over time after a pulse of excitation light is monitored and typically follows a mono- or multi-exponential decay model:

I(t) = Σ Ai * exp(-t / τi)

Where Ai is the pre-exponential factor and τi is the decay time for each component. For a simple system exhibiting monomer emission, a single exponential decay is often observed. The presence of other processes, such as excimer formation or energy transfer, can lead to more complex, multi-exponential decay kinetics.

Solvatochromic Studies: Investigation of Solvent Polarity Effects on Electronic Transitions and Emission Characteristics

Solvatochromism refers to the change in the position, shape, and intensity of absorption and emission bands of a compound in response to a change in solvent polarity. This phenomenon arises from differential solvation of the ground and excited states of the fluorophore. Anthracene derivatives, particularly those with polar substituents like a carbonyl group, can exhibit significant solvatochromic effects. rsc.orgmdpi.com

The hexanoyl group in this compound introduces a polar carbonyl moiety, which can lead to a larger dipole moment in the excited state compared to the ground state. In such cases, an increase in solvent polarity will stabilize the more polar excited state to a greater extent than the ground state. This differential stabilization typically results in a bathochromic (red) shift of the emission maximum as solvent polarity increases. mdpi.com

The effects of solvent polarity can be quantitatively analyzed using models such as the Lippert-Mataga, Kamlet-Taft, or Catalán solvent scales, which correlate the spectral shifts with various solvent parameters like dipolarity, polarizability, and hydrogen-bonding ability. mdpi.comresearchgate.net Such studies reveal the nature of the excited state (e.g., intramolecular charge transfer character) and the specific solute-solvent interactions at play.

Exploration of Excited-State Energy Transfer Mechanisms (e.g., FRET applications in research)

Excited-state energy transfer is a process where an excited donor molecule transfers its energy to an acceptor molecule. youtube.com This can occur through two primary non-radiative mechanisms: Förster Resonance Energy Transfer (FRET), which operates over long distances (1-10 nm) via dipole-dipole coupling, and Dexter energy transfer, which is a short-range (typically < 1 nm) electron exchange mechanism. youtube.com

Anthracene derivatives are widely used as chromophores in energy transfer studies due to their high fluorescence quantum yields and well-defined spectral properties. For FRET to occur efficiently, there must be significant spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. Given the emission of 2-substituted anthracenes in the blue-green region, this compound could potentially serve as a FRET donor to acceptor dyes that absorb in this region (e.g., rhodamines, cyanine dyes). The efficiency of FRET is highly sensitive to the distance between the donor and acceptor, a property that is exploited in "spectroscopic rulers" for measuring distances in biological systems, such as protein conformational changes. youtube.com

Analysis of Excimer and Exciplex Formation Dynamics and Self-Quenching Phenomena

At high concentrations or in aggregated states, anthracene derivatives are known to form excimers (excited-state dimers) or exciplexes (excited-state complexes with a different molecule). rsc.orgrsc.org Excimer formation occurs when an excited monomer interacts with a ground-state monomer, leading to a new, lower-energy excited state.

This process is characterized by the appearance of a broad, structureless, and significantly red-shifted emission band compared to the structured monomer fluorescence. acs.orgnih.gov The formation of excimers provides a non-radiative decay pathway that competes with monomer fluorescence, often leading to concentration-dependent self-quenching of the monomer emission. Some specially designed anthracene derivatives can form highly emissive excimers, a phenomenon known as excimer-induced enhanced emission (EIEE). rsc.org

The formation of an excimer from this compound would depend on its ability to form a co-facial π-π stacked arrangement in the excited state. The presence of the hexanoyl chain could introduce steric hindrance that may influence the geometry and stability of such a dimer.

Investigation of Mechanofluorochromic Properties (if applicable)

Mechanofluorochromism is a phenomenon where the fluorescence properties of a material change in response to mechanical stimuli such as grinding, shearing, or pressure. rsc.org This property is typically observed in the solid state and arises from changes in molecular packing and intermolecular interactions upon the application of force. While the parent anthracene molecule does not show mechanofluorochromic behavior at room temperature, the introduction of substituents can induce this property. bohrium.com

The mechanical force can disrupt the crystalline packing, leading to a more amorphous state, or induce a phase transition to a different crystalline polymorph. These changes in the solid-state environment alter the extent of intermolecular interactions (e.g., π-π stacking), which in turn affects the emission characteristics, often leading to a shift in the emission color. Whether this compound exhibits mechanofluorochromism would depend on its specific crystal packing and how this packing is altered under mechanical stress.

Based on a comprehensive search of the available scientific literature, there are no specific computational or theoretical chemistry studies focused solely on the compound “this compound.” The research in this area is centered on the anthracene core, its radicals, and other derivatives with different functional groups.

Therefore, it is not possible to provide a detailed, scientifically accurate article on the computational and theoretical chemistry of “this compound” as requested in the outline. Generating content for the specified sections would require extrapolating data from related but distinct molecules, which would be scientifically inaccurate and speculative.

The available literature does, however, cover computational studies on similar structures, which can provide a general understanding of how such methods are applied to anthracene derivatives:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): DFT and TD-DFT are widely used to study the electronic structure, molecular orbitals (HOMO-LUMO), and electronic absorption spectra of the anthracene core and its derivatives. researchgate.netresearchgate.netresearchgate.net For instance, studies on the 2-anthracenyl radical have used DFT to investigate its ground and excited electronic states. nih.gov In other anthracene derivatives, DFT calculations have been employed to determine properties like the band gap and to analyze intramolecular charge transfer (ICT), where the HOMO is often localized on the anthracene unit and the LUMO on an acceptor group. nih.govresearchgate.net TD-DFT is a standard method for predicting the electronic excitation energies and absorption spectra of polycyclic aromatic hydrocarbons like anthracene and its ions. illinois.edunii.ac.jp

Molecular Dynamics (MD) Simulations: While no specific MD simulations for this compound were found, this technique is applied to related systems to understand conformational changes and intermolecular interactions. For example, Car–Parrinello molecular dynamics (CPMD) has been used to study proton dynamics and the competition between intra- and intermolecular forces in anthraquinone derivatives. mdpi.com Such simulations provide insights into how molecules behave in condensed phases and interact with their environment.

Ab Initio Methods: These highly accurate methods are used for predicting spectroscopic parameters. For related anthracene compounds, ab initio calculations help in assigning vibrational frequencies and understanding vibronic structure in photoelectron spectra. nih.gov They are also crucial for accurately predicting the energies of the lowest excited states (S1, T1, T2) which is important for applications in materials science. researchgate.net

Reaction Pathways and Mechanisms: Theoretical studies provide insights into the synthesis of the anthracene framework. For example, the formation of anthracene and its isomer phenanthrene from radical-radical reactions has been explored computationally, identifying the transition states and energetic favorability of different pathways. nih.gov While this concerns the core ring system, similar principles would apply to understanding the mechanisms of attaching side chains.

Structure Property Relationship Studies in Academic Contexts

Influence of Alkyl Chain Length on Photophysical Behavior and Material Performance

The length of alkyl chains attached to an aromatic core is a critical factor that governs molecular packing, thermal properties, and charge transport characteristics in organic semiconductors. nih.gov For 1-(Anthracen-2-YL)hexan-1-one, the hexyl chain of the keto group is expected to significantly influence its material performance.

Systematic studies on a series of 2,6-di(4-alkyl-phenyl)anthracenes (Cn-Ph-Ants), where the alkyl chain length (n) was varied, have demonstrated a clear correlation between chain length and charge carrier mobility. nih.gov Shorter alkyl chains generally lead to enhanced thin-film order, crystallinity, and larger grain size, which facilitates better intermolecular electronic coupling and, consequently, higher charge mobility. nih.gov For instance, hole mobilities in OFETs based on these materials showed an increasing trend as the alkyl chain length decreased. nih.gov

While the hexyl group in this compound is attached via a carbonyl linker, similar principles apply. The flexible hexyl chain would likely influence the intermolecular arrangement in the solid state, potentially disrupting the ideal π-π stacking of the anthracene (B1667546) cores that is crucial for efficient charge transport. However, it also enhances solubility, a critical factor for solution-based processing of organic electronic devices.

Table 1: Effect of Alkyl Chain Length on Properties of 2,6-di(4-alkyl-phenyl)anthracenes Data extracted from a study on analogous 2,6-substituted anthracene derivatives to illustrate the principle. nih.gov

| Compound | Alkyl Chain Length (n) | Hole Mobility (cm²/Vs) | Solid-State PLQY (%) |

| C0-Ph-Ant | 0 | 3.40 | 24.6 |

| C1-Ph-Ant | 1 | 2.40 | - |

| C2-Ph-Ant | 2 | 1.57 | 8.2 |

| C3-Ph-Ant | 3 | 1.34 | 5.7 |

| C4-Ph-Ant | 4 | 1.00 | 10.9 |

| C6-Ph-Ant | 6 | 0.82 | 8.6 |

PLQY: Photoluminescence Quantum Yield

The data suggests that a long alkyl chain, such as the hexyl group, may result in lower charge mobility compared to analogues with shorter chains. The photoluminescence quantum yield (PLQY) in the solid state also shows dependence on the alkyl chain, as it affects the degree of aggregation and the formation of non-emissive states. nih.gov

Impact of Anthracene Substitution Patterns on Electronic Structure, Reactivity, and Luminescence

The position of a substituent on the anthracene skeleton profoundly impacts its electronic properties and chemical reactivity. The anthracene nucleus has three distinct positions for substitution: the C-9 and C-10 positions on the central ring (meso-positions), and the positions on the outer rings (C-1, C-2, C-3, C-6, etc.).

The meso-positions (9 and 10) are the most electron-rich and sterically accessible, making them the most reactive sites for electrophilic substitution and cycloaddition reactions, such as the characteristic [4+4] photodimerization. mdpi.comresearchgate.net Substitution at these positions has the most significant impact on the HOMO-LUMO energy levels of the anthracene π-system. rsc.org

In contrast, substitution at the 2-position, as in this compound, occurs on a terminal ring. This position is less reactive than the meso-positions. researchgate.net Syntheses of 2-substituted anthracenes often require indirect methods, such as the reduction of a corresponding 2-substituted anthraquinone, to bypass the inherent reactivity of the 9 and 10 positions. beilstein-journals.org

The hexanoyl group (-CO(CH₂)₄CH₃) is an electron-withdrawing group due to the carbonyl moiety. When attached at the 2-position, it is expected to lower the energy of the HOMO and LUMO levels of the anthracene core, though to a lesser extent than if it were at the 9-position. This will affect the absorption and emission spectra, likely causing a bathochromic (red) shift compared to unsubstituted anthracene. The luminescence properties are also sensitive to the substitution pattern. While many 9,10-disubstituted anthracenes are highly fluorescent, the introduction of a carbonyl group can sometimes promote intersystem crossing to the triplet state, potentially reducing fluorescence quantum yield. mdpi.com

Systematic Investigation of Substituent Effects on Self-Assembly and Supramolecular Characteristics

The self-assembly of anthracene derivatives in the solid state is dictated by a balance of weak intermolecular forces, including π-π stacking, C-H···π interactions, and van der Waals forces. nih.govnih.gov The hexanoyl substituent in this compound plays a dual role in its supramolecular organization.

π-π Stacking: The primary interaction driving the assembly of anthracene cores is π-π stacking. The bulky nature of the hexanoyl group can, however, introduce steric hindrance that influences the final packing motif, potentially leading to arrangements like herringbone or slipped-stack structures rather than a simple face-to-face cofacial arrangement. nih.gov

C-H···π and C-H···O Interactions: The hydrogen atoms on the alkyl chain and the anthracene core can act as donors for weak C-H···π interactions with the aromatic rings of neighboring molecules. Furthermore, the carbonyl oxygen can act as a hydrogen bond acceptor, leading to C-H···O interactions that provide additional stability to the crystal lattice. nih.gov

The interplay of these forces determines the final crystal packing, which in turn dictates the material's bulk properties, such as charge mobility and solid-state luminescence. nih.gov

Correlation between Molecular Conformation (Solid vs. Solution) and Photophysical Outcomes

A significant disparity often exists between the photophysical properties of aromatic molecules in dilute solution and in the solid state. This difference arises from changes in molecular conformation and the onset of intermolecular interactions upon aggregation. mdpi.com

In solution, this compound is expected to exist as an isolated monomer. The hexanoyl group will have considerable rotational freedom. However, due to steric hindrance between the carbonyl oxygen, the ortho C-H bond on the anthracene ring, and the alkyl chain, a significant twist is expected between the plane of the carbonyl group and the plane of the anthracene ring. Studies on analogous acylated anthracenes have shown this dihedral angle to be quite large, often approaching 90°, which largely disrupts electronic conjugation between the carbonyl group and the aromatic system. nih.govnih.gov In this state, the molecule's absorption and fluorescence spectra would be characteristic of a 2-substituted anthracene monomer, exhibiting a well-defined vibronic structure. rsc.org

In the solid state, the conformation is locked by the crystal lattice forces. More importantly, the close proximity of molecules can lead to strong intermolecular electronic interactions. Two key phenomena can occur:

Excimer Formation: Excited-state dimers, or excimers, can form between adjacent anthracene molecules. Excimer emission is characterized by a broad, structureless, and significantly red-shifted fluorescence band compared to the monomer emission. mdpi.com

Aggregation-Caused Quenching (ACQ): In some packing arrangements, strong π-π interactions can create non-radiative decay pathways, leading to a quenching of fluorescence in the solid state. mdpi.com

The specific crystal packing of this compound would determine which of these processes dominates, leading to solid-state photophysical properties (emission color, quantum yield, and lifetime) that could be markedly different from those observed in solution. nih.gov

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel and Green Synthetic Pathways

The synthesis of aromatic ketones, including 1-(anthracen-2-yl)hexan-1-one, is an area ripe for innovation, particularly concerning environmentally friendly methodologies. Traditional synthetic routes often rely on harsh reagents and generate significant waste. Future research is expected to pivot towards greener alternatives that are both efficient and sustainable.

One promising avenue is the adoption of visible-light-induced aerobic C-H oxidation. chemistryviews.org This method utilizes air as the oxidant and water as the solvent, representing a significant improvement in environmental friendliness. chemistryviews.org A potential pathway for synthesizing this compound could involve a photocatalytic process using a photosensitizer like cerium chloride in an aqueous medium under blue light. chemistryviews.org Such methods are performed under mild conditions, such as room temperature, and exhibit good functional-group tolerance. chemistryviews.org

Another area of development is the use of palladium-catalyzed annulation reactions, which have been successful in creating complex polycyclic aromatic hydrocarbons (PAHs) from smaller aromatic fragments. rsc.org Research into adapting these catalytic systems for the specific and efficient synthesis of anthracene-ketone derivatives could lead to novel, atom-economical synthetic routes. Furthermore, exploring synthetic strategies based on enamine chemistry could provide new general methods for accessing polycyclic aromatic compounds. acs.org

The table below outlines a comparison of traditional versus potential green synthetic pathways.

| Feature | Traditional Synthesis | Potential Green Synthesis |

| Oxidant | Peroxides, other harsh reagents | Air (O2) chemistryviews.org |

| Solvent | Toxic organic solvents chemistryviews.org | Water chemistryviews.org |

| Catalyst | Stoichiometric reagents | Photocatalysts (e.g., CeCl3), Palladium catalysts chemistryviews.orgrsc.org |

| Conditions | Often harsh (high temp/pressure) chemistryviews.org | Mild (e.g., room temperature) chemistryviews.org |

| Byproducts | Significant waste | Minimal waste, higher atom economy chemistryviews.org |

Exploration of Advanced Photophysical Phenomena in Confined Environments

The photophysical properties of anthracene (B1667546) derivatives are of great interest, and confining these molecules within well-defined spaces like zeolites can lead to unique behaviors. mdpi.comacs.org Future research on this compound will likely investigate its fluorescence and other photophysical responses when incorporated into such nano-environments.

When anthracene is adsorbed into zeolites, its fluorescence spectrum can be altered due to interactions with the zeolite framework, such as cation-π interactions. acs.org At low concentrations within dehydrated zeolites, anthracene monomers exhibit characteristic emission spectra. As the concentration increases, a broad, structureless emission band corresponding to an excimer (an excited-state dimer) can be observed. acs.org The formation of these excimers is unique to the confined spaces within the zeolite cages. acs.org

Integration into Emerging Smart Material Technologies and Nanoscience

Anthracene derivatives are foundational components in various advanced materials due to their excellent electronic and optical properties. mdpi.com this compound, with its combination of a large π-conjugated system and an aliphatic chain, could be a versatile building block for new smart materials.

In the field of organic electronics, anthracene derivatives are widely used in organic light-emitting diodes (OLEDs) as emitting and charge-transporting materials. rsc.org The specific substitution pattern of this compound could be tuned to achieve desired emission colors and improve device performance. The aliphatic chain might also enhance solubility and processability, which are key for fabricating large-area devices.

Furthermore, anthracene derivatives have shown promise as nonlinear optical (NLO) materials. nih.govresearchgate.net These materials can alter the properties of light passing through them and are essential for applications in photonics and optical switching. mdpi.com The NLO response in some anthracene derivatives is attributed to processes like two-photon absorption induced excited-state absorption. nih.gov Investigating the NLO properties of this compound could open up its use in future laser photonics applications. researchgate.net The integration of such molecules into resistive memory devices is another emerging area of research for anthracene-based systems. researchgate.net

Computational Design and Prediction of Novel Anthracene-Ketone Derivatives with Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing and predicting the properties of new molecules. researchgate.netresearchgate.net For this compound, computational methods can guide the synthesis of new derivatives with tailored electronic and photophysical characteristics. neuroquantology.comneuroquantology.com

DFT and time-dependent DFT (TD-DFT) calculations can be used to predict key properties such as molecular geometries, electronic structures, and absorption and fluorescence spectra. researchgate.netresearchgate.net For example, by modeling the effects of adding different substituent groups to the anthracene core or modifying the ketone side chain, researchers can predict changes in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net The HOMO-LUMO energy gap is a critical parameter that influences the molecule's stability, reactivity, and optical properties. researchgate.net

These computational approaches allow for the high-throughput screening of virtual libraries of novel anthracene-ketone derivatives. neuroquantology.com This can identify promising candidates for specific applications, such as improved sensitizers for dye-sensitized solar cells or molecules with large two-photon absorption cross-sections for NLO applications, before undertaking costly and time-consuming laboratory synthesis. researchgate.netresearchgate.net The reliability of these computational techniques in elucidating the structure-property relationships of anthracene-based dyes has been demonstrated in several studies. researchgate.netresearchgate.net

The following table summarizes key parameters that can be predicted using computational methods.

| Predicted Property | Computational Method | Relevance |

| Molecular Geometry | DFT researchgate.net | Understanding steric effects and molecular packing. |

| HOMO-LUMO Energies | DFT researchgate.net | Predicting electronic transitions, reactivity, and stability. |

| Absorption/Emission Spectra | TD-DFT researchgate.netresearchgate.net | Designing molecules for specific optical applications (e.g., OLEDs, sensors). |

| Nonlinear Optical Properties | DFT/TD-DFT | Screening for materials with high NLO response for photonics. researchgate.net |

| Intramolecular Charge Transfer (ICT) | DFT rsc.org | Evaluating potential for use in electronic devices and sensors. |

Conclusion

Summary of Key Academic Research Contributions of 1-(Anthracen-2-YL)hexan-1-one

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, its academic contributions can be contextualized within the broader research landscape of anthracene (B1667546) and its derivatives. The anthracene framework is a cornerstone in the development of organic photochemistry and materials science. Anthracene derivatives have been widely investigated for applications in material chemistry, particularly in the development of organic light-emitting devices (OLEDs), and as optical, electronic, and magnetic switches.

The introduction of an acyl group, such as the hexanoyl group in this compound, is a common synthetic strategy to modulate the electronic and photophysical properties of the anthracene core. nih.gov The synthesis of such compounds is often achieved through methodologies like the Friedel-Crafts acylation, a fundamental reaction in organic chemistry for attaching acyl substituents to aromatic rings. wikipedia.orgorganic-chemistry.org Research on analogous 2-acylanthracenes contributes to a deeper understanding of structure-property relationships in this class of compounds. These studies are crucial for the rational design of new materials with tailored optical and electronic characteristics.

Furthermore, anthracene derivatives are known to possess significant biological activities. Research into various substituted anthracenes has revealed their potential as anticancer agents and for probing DNA cleavage. While the biological profile of this compound has not been specifically detailed, its existence as a synthetic derivative of anthracene places it within a class of compounds of high interest to medicinal chemists. Academic work on similar structures contributes to the vast library of anthracene derivatives and provides valuable data points for structure-activity relationship (SAR) studies, which are fundamental to drug discovery. researchgate.net

Outlook on the Continued Academic Significance and Potential of this Compound and its Derivatives

The academic significance of this compound and its derivatives is poised to grow, driven by the ongoing demand for novel organic materials and biologically active compounds. The core anthracene structure provides a rigid, planar, and electron-rich platform that is highly amenable to chemical modification. mdpi.com The 2-position of the anthracene ring is a strategic point for substitution, allowing for the fine-tuning of the molecule's electronic properties without the steric hindrance often encountered at the 9- and 10-positions.

In the realm of materials science, this compound could serve as a key building block or intermediate for the synthesis of more complex, conjugated systems. The hexanoyl chain could be modified to introduce different functionalities, such as polymerizable groups or moieties that promote self-assembly. Derivatives of this compound could be investigated for their potential as organic semiconductors, fluorescent probes, or components in advanced optical materials. nih.govrsc.org The exploration of their photophysical properties, including fluorescence quantum yields and lifetimes, will be a critical area of future research.

From a medicinal chemistry perspective, this compound and its derivatives represent a promising scaffold for the development of new therapeutic agents. The lipophilic hexanoyl chain could influence the compound's pharmacokinetic properties, potentially enhancing cell membrane permeability. Future academic endeavors will likely involve the synthesis of a library of derivatives with variations in the acyl chain and substitutions on the anthracene core. These new compounds would then be screened for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, building upon the known bioactivities of the broader anthracene family. researchgate.netnih.gov The continued exploration of such derivatives will undoubtedly contribute to the expanding role of anthracene-based structures in medicinal chemistry and drug discovery.

Q & A

Q. What are the recommended synthetic routes for 1-(Anthracen-2-YL)hexan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where anthracene derivatives react with acyl chlorides in the presence of a Lewis acid catalyst (e.g., AlCl₃). For instance, 2-(Anthracen-2-YL)-1-phenylethan-1-one synthesis involves reacting anthracene-2-carbonyl chloride with hexanoyl chloride under controlled anhydrous conditions . Key factors affecting yield include:

- Catalyst purity : Impurities reduce Lewis acid activity.

- Temperature : Optimal at 0–5°C to minimize side reactions.

- Solvent : Dichloromethane or nitrobenzene enhances electrophilic substitution.

Yield typically ranges from 45% to 65% under optimized conditions.

Q. How can X-ray crystallography and SHELX software be applied to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement:

- Data collection : High-resolution (<1.0 Å) data ensures accurate electron density maps.

- Hydrogen placement : SHELXL’s HFIX command auto-generates H-atom positions.

- Validation : Check for R-factor convergence (target <5%) and ADPs (anisotropic displacement parameters) .

Example parameters: Space group P2₁/c, Z = 3.

Advanced Research Questions

Q. How do electronic effects of the anthracene moiety influence the compound’s photophysical properties?

- Methodological Answer : The anthracene group’s extended π-conjugation enhances absorption/emission in UV-vis regions. Techniques:

- TD-DFT calculations : Predict excited-state transitions (e.g., B3LYP/6-31G* basis set).

- Fluorescence quenching : Study solvent polarity effects; anthracene derivatives show solvatochromism .

Data example:

| Property | Value |

|---|---|

| λₐᵦₛ (nm) | 365–390 |

| λₑₘ (nm) | 420–450 |

| Quantum Yield | 0.15–0.25 |

Q. What strategies resolve contradictions in biological activity data for anthracene-derived ketones?

- Methodological Answer : Discrepancies often arise from purity or assay conditions. Mitigation steps:

- HPLC-PDA : Confirm purity (>98%) to exclude side-product interference.

- Dose-response curves : Use IC₅₀ values from 3+ independent assays.

- SAR studies : Compare with analogs (e.g., 1-(3,4,5-trihydroxyphenyl)hexan-1-one, which shows antioxidant activity ).

Example conflicting Antitumor activity varies by cell line (e.g., IC₅₀ = 12 μM in HeLa vs. 45 μM in MCF-7) .

Structural and Functional Analogs

Q. What structurally similar compounds are used to benchmark this compound’s reactivity?

- Methodological Answer : Key analogs and their applications:

Data Analysis and Reproducibility

Q. How can researchers optimize computational models to predict intermolecular interactions (e.g., π-π stacking) in this compound?

- Methodological Answer : Use molecular dynamics (MD) simulations with AMBER or GROMACS:

- Force fields : GAFF2 for organic molecules; adjust partial charges via RESP fitting.

- Trajectory analysis : Calculate radial distribution functions (RDFs) for anthracene-phenyl distances (<4 Å indicates stacking).

Validation: Compare with SCXRD data (e.g., interplanar spacing ≈3.5 Å in crystal lattice) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.